REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].C(O)(=O)C(C(C(O)=O)O)O.COC1C=CC(C=O)=CC=1.O>CO>[NH2:1][C@H:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.033 g
|
Type
|
reactant
|
Smiles
|
NC(CCSC)C(=O)OC
|
Name
|
|
Quantity
|
9.506 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring for 44 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
44 h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CCSC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.208 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 111.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].C(O)(=O)C(C(C(O)=O)O)O.COC1C=CC(C=O)=CC=1.O>CO>[NH2:1][C@H:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.033 g
|
Type
|
reactant
|
Smiles
|
NC(CCSC)C(=O)OC
|
Name
|
|
Quantity
|
9.506 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring for 44 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
44 h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CCSC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.208 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 111.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |